L-Buthionine sulfoximine is a chemical compound recognized primarily for its role as an inhibitor of glutathione synthesis. It acts by inhibiting the enzyme gamma-glutamylcysteine synthetase, which is essential for the first step in the biosynthesis of glutathione, a critical antioxidant in cellular processes. This inhibition leads to a significant reduction in intracellular levels of glutathione, making L-buthionine sulfoximine a valuable tool in various scientific and medical applications, particularly in cancer research and treatment sensitization.
Source: L-Buthionine sulfoximine is derived from buthionine, which can be synthesized through various chemical processes. It exists as a diastereomeric mixture, with L-buthionine (S)-sulfoximine being the more biologically active form.
Classification: It is classified as an organosulfur compound and specifically falls under the category of sulfoximines. Its systematic name is (2S)-2-amino-4-(methylthio)-4-oxobutanoic acid sulfoximine.
The synthesis of L-buthionine sulfoximine can be achieved through several methods, including:
L-Buthionine sulfoximine has a complex molecular structure characterized by its sulfoximine functional group.
X-ray diffraction studies have been employed to determine bond lengths and angles within its structure, revealing insights into its stereochemistry and interactions with biological targets .
L-Buthionine sulfoximine participates in several chemical reactions, primarily related to its role as an inhibitor:
The mechanism by which L-buthionine sulfoximine exerts its effects involves:
L-Buthionine sulfoximine exhibits several notable physical and chemical properties:
Analytical techniques such as spectroscopy and chromatography are often employed to assess purity and concentration in experimental settings .
L-Buthionine sulfoximine has multiple scientific uses:
L-Buthionine Sulfoximine (BSO), chemically designated as (2S)-2-amino-4-(S-butylsulfonimidoyl)butanoic acid, is a synthetic amino acid analog with the molecular formula C₈H₁₈N₂O₃S and a molecular weight of 222.30 g/mol [1] [4] [8]. Its structure features:
X-ray diffraction studies confirm that the (S)-sulfoximine diastereomer adopts a specific conformation where the sulfoximine nitrogen and carboxyl groups form hydrogen-bonding networks, enabling tight binding to enzyme active sites. In contrast, the (R)-diastereomer exhibits distinct bond angles due to spatial orientation differences, reducing its inhibitory potency [2].
Table 1: Key Structural Features of BSO Diastereomers
Property | (S)-Diastereomer | (R)-Diastereomer |
---|---|---|
Configuration at S | S | R |
γ-GCS Inhibition | Nanomolar affinity | Micromolar affinity |
Biological Impact | Depletes glutathione | Weak inhibitor |
BSO is a white to off-white crystalline solid with a melting point of 215°C [4] [7]. Its properties include:
Table 2: Physicochemical Profile of BSO
Parameter | Value |
---|---|
Molecular Weight | 222.30 g/mol |
Water Solubility | 100 mM (22.23 mg/mL) |
Stability Conditions | -20°C, anhydrous |
pKa (Carboxyl) | ~2.1 (acidic) |
Synthesis and Isolation
BSO is synthesized via oximation of L-buthionine sulfoxide followed by stereoselective purification:
Isomer-Specific Bioactivity
Table 3: Bioactivity of BSO Diastereomers
Isomer | γ-GCS Inhibition | GSH Depletion Efficacy | Tumor Sensitivity (IC₅₀) |
---|---|---|---|
L-(S)-BSO | Tight-binding | Liver: >80% at 0.2 mmol/kg | Melanoma: 1.9 μM |
Kidney: >70% | Breast: 8.6 μM | ||
L-(R)-BSO | Weak competitive | Pancreas: No effect | Ovarian: 29 μM |
In tumor models, BSO’s potency varies by tissue:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1